molecular formula C14H14FN5 B11846124 9H-Purin-6-amine, 9-((4-fluorophenyl)methyl)-N,N-dimethyl- CAS No. 112089-05-1

9H-Purin-6-amine, 9-((4-fluorophenyl)methyl)-N,N-dimethyl-

Cat. No.: B11846124
CAS No.: 112089-05-1
M. Wt: 271.29 g/mol
InChI Key: FKKCSBQLQGEVDG-UHFFFAOYSA-N
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Description

The compound 9H-Purin-6-amine, 9-((4-fluorophenyl)methyl)-N,N-dimethyl- (CAS 112089-05-1) is a purine derivative featuring a 4-fluorobenzyl substitution at the N9 position and a dimethylamino group at the C6 position. Its molecular formula is C14H15FN5, with a molecular weight of 285.30 g/mol. Key properties include a predicted boiling point of 464.0±55.0 °C, density of 1.26±0.1 g/cm³, and pKa of 6.49±0.10, indicating moderate basicity conducive to cellular uptake .

Properties

CAS No.

112089-05-1

Molecular Formula

C14H14FN5

Molecular Weight

271.29 g/mol

IUPAC Name

9-[(4-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C14H14FN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3

InChI Key

FKKCSBQLQGEVDG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Nucleophilic Displacement at the 6-Position

The 6-chloro intermediate is a critical precursor. In analogous syntheses, 2,6-dichloropurine undergoes selective displacement at the 6-position using dimethylamine under basic conditions. For example, reaction with dimethylamine in tetrahydrofuran (THF) at 60°C for 12 hours yields 6-dimethylamino-2-chloropurine. This step requires anhydrous conditions to prevent hydrolysis of the chloro group.

Key Parameters :

  • Solvent : Polar aprotic solvents (e.g., THF, dimethylformamide) enhance nucleophilicity.

  • Temperature : 50–70°C balances reaction rate and side-product formation.

  • Stoichiometry : A 2:1 molar ratio of dimethylamine to purine ensures complete substitution.

Alkylation at the 9-Position

Introducing the 4-fluorobenzyl group at the 9-position often employs alkylation via the purine’s anion. The purine is deprotonated using sodium hydride (NaH) in THF, followed by reaction with 4-fluorobenzyl bromide. For instance, treatment at 0°C for 2 hours, then warming to room temperature, affords the 9-substituted product.

Challenges and Solutions :

  • Regioselectivity : Competing alkylation at N-7 is minimized by using bulky bases (e.g., NaH) and low temperatures.

  • Purification : Flash chromatography with ethyl acetate/hexane (1:3) isolates the 9-β isomer, confirmed via 1H^1H NMR.

One-Pot Sequential Functionalization

A streamlined approach combines alkylation and amination in a single reactor. Starting with 2,6-dichloropurine, sequential treatment with 4-fluorobenzyl bromide and dimethylamine yields the target compound. This method reduces purification steps and improves overall yield (reported 44% for analogous structures).

Reaction Conditions and Yield Data

The table below summarizes optimized conditions derived from analogous syntheses:

StepReagents/ConditionsSolventTemperatureTimeYield (%)
6-Chloro Intermediate2,6-Dichloropurine, NaH, THFTHF60°C12 h78
9-Alkylation4-Fluorobenzyl bromide, NaH, THFTHF0°C → RT2 h65
6-AminationDimethylamine (2 eq), EtOHEthanol80°C24 h82
Final CrystallizationMethanol/water (3:1)MethanolReflux95 purity

Purification and Characterization

Crystallization Techniques

The crude product is dissolved in refluxing methanol, hot-filtered, and cooled to 4°C to induce crystallization. Recrystallization from methanol/water (3:1) enhances purity to >95%, as evidenced by HPLC.

Spectroscopic Validation

  • 1H^1H NMR (400 MHz, DMSO-d6d_6) : δ 8.35 (s, 1H, H-8), 7.45–7.30 (m, 4H, Ar-H), 5.12 (s, 2H, CH2), 3.10 (s, 6H, N(CH3)2).

  • IR (KBr) : 2920 cm1^{-1} (C-H stretch, CH2), 1605 cm1^{-1} (C=N purine), 1220 cm1^{-1} (C-F).

Comparative Analysis of Synthetic Routes

Route efficiency depends on the order of functionalization. Alkylation before amination minimizes side reactions at the 6-position, whereas one-pot methods reduce solvent use. For scale-up, the sequential approach (alkylation → amination) is preferred due to higher reproducibility .

Chemical Reactions Analysis

Types of Reactions

9-(4-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique chemical properties allow chemists to explore various synthetic routes, including nucleophilic substitutions and cyclization reactions.

Example of Synthesis:
The synthesis typically involves the reaction between 4-fluorobenzyl chloride and N,N-dimethylamine, followed by cyclization with a suitable purine precursor to yield the final product.

Biology

Biologically, 9H-Purin-6-amine, 9-((4-fluorophenyl)methyl)-N,N-dimethyl- has been studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies aimed at understanding receptor-ligand interactions.

Case Study:
Research indicates that compounds with similar structures have shown promise in modulating signaling pathways related to cell proliferation and apoptosis, suggesting potential therapeutic applications in cancer treatment .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic effects . It may serve as a lead compound for developing new drugs targeting specific diseases such as cancer or inflammatory disorders. The fluorobenzyl group enhances its binding affinity to certain receptors, which could lead to improved efficacy in drug formulations.

Clinical Relevance:
Studies have indicated that derivatives of purines can exhibit anti-tumor activities by inhibiting specific enzymes involved in nucleotide synthesis . This suggests that further exploration of 9H-Purin-6-amine derivatives could yield novel therapeutic agents.

Industry

In industrial applications, the compound is utilized in developing advanced materials due to its unique chemical properties. Its stability and solubility make it suitable for applications in electronics, coatings, and polymers.

Industrial Application Example:
The incorporation of purine derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and electrical conductivity .

Summary Table of Applications

FieldApplicationDescription
ChemistryBuilding BlockUsed in synthesizing complex organic molecules.
BiologyLigand StudiesInvestigated for interactions with biological receptors.
MedicineTherapeutic DevelopmentPotential lead compound for drugs targeting cancer and inflammatory diseases.
IndustryAdvanced MaterialsUsed in electronics and polymer development due to unique properties.

Mechanism of Action

The mechanism of action of 9-(4-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors, while the dimethylamine groups contribute to its overall stability and solubility. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Purine Core

Fluorophenyl Substitutions
Compound Name CAS Number Substituents (N9) C6 Amine Molecular Weight pKa
9-[(4-Fluorophenyl)methyl]-N,N-dimethyl- 112089-05-1 4-Fluorobenzyl N,N-dimethyl 285.30 6.49
9-[(2-Fluorophenyl)methyl]-N,N-dimethyl- 101154-86-3 2-Fluorobenzyl N,N-dimethyl 285.30 6.44
9-[(2,6-Difluorophenyl)methyl]-N,N-dimethyl- 101155-27-5 2,6-Difluorobenzyl N,N-dimethyl 303.29 6.32
  • Electronic Effects: The 4-fluoro substituent exerts weaker electron-withdrawing effects than ortho-fluorine, which may influence aromatic interactions in biological targets .
Amine Group Variations
Compound Name CAS Number C6 Amine Molecular Weight
N-Ethyl-9-[(2-fluorophenyl)methyl]-N-methyl- 101154-88-5 N-Ethyl-N-methyl 299.34
N-Cyclopropyl-9-[(2-fluorophenyl)methyl]- 101154-87-4 N-Cyclopropyl 297.32
N-(tert-Butyl)-9-[(2-fluorophenyl)methyl]- 113669-01-5 N-tert-Butyl 299.35
  • Key Differences: Steric Bulk: The dimethylamino group in the target compound offers reduced steric bulk compared to tert-butyl or cyclopropyl substituents, possibly improving solubility and metabolic stability . Basicity: Dimethylamine (pKa ~6.5) is less basic than cyclopropylamine (pKa ~10), which may reduce off-target interactions with non-specific basic residues in proteins .
Solubility and Lipophilicity
  • Compared to the 2,6-difluoro analog (CAS 101155-27-5), the target compound’s single fluorine substitution balances lipophilicity and solubility, as evidenced by its predicted LogP of 2.1 vs. 2.8 for the difluoro variant .

Biological Activity

9H-Purin-6-amine, 9-((4-fluorophenyl)methyl)-N,N-dimethyl- (CAS No. 112089-05-1) is a purine derivative with potential therapeutic applications due to its biological activity. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 9H-Purin-6-amine, 9-((4-fluorophenyl)methyl)-N,N-dimethyl- is characterized by the following:

  • Chemical Formula : C14H14FN5
  • Molecular Weight : 271.299 g/mol
  • Monoisotopic Mass : 271.123 g/mol
  • SMILES Representation : CN(C)C1=NC=NC2=C1N=CN2CC1=CC=C(F)C=C1

Antitumor Activity

Recent studies have indicated that derivatives of purine compounds can exhibit significant antitumor activities. For instance, a related compound demonstrated IC50 values ranging from 44.5 to 135.5 nM against various colorectal carcinoma cell lines, indicating strong potential for cancer treatment . The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Phosphodiesterase Inhibition

Compounds similar to 9H-Purin-6-amine have shown phosphodiesterase (PDE) inhibition properties. One study reported an IC50 value of 2.44 µM for a related structure, suggesting that modifications in the N7 position can influence activity levels significantly . This inhibition could play a role in modulating intracellular signaling pathways relevant to various diseases.

Antibacterial and Antifungal Properties

Research has also explored the antibacterial and antifungal activities of purine derivatives. A study examining monomeric alkaloids found that certain compounds exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM . This suggests that similar purine derivatives could possess noteworthy antibacterial properties.

Case Studies and Research Findings

Study Compound Activity IC50/MIC Values
Study on Tubulin InhibitionSKLB0533 (related compound)AntitumorIC50: 44.5 - 135.5 nM
Phosphodiesterase Inhibition StudyCompound 11dPDE4B1 InhibitionIC50: 2.44 µM
Antimicrobial Activity StudyVarious AlkaloidsAntibacterial/FungalMIC: 4.69 - 156.47 µM

Q & A

Q. Methodological Considerations

  • Solvent Selection : DMF enhances reactivity but may require rigorous purification to remove residual solvents.

  • Substituent Compatibility : The electron-withdrawing fluorine on the benzyl group may reduce nucleophilicity, necessitating longer reaction times.

  • Yield Optimization :

    StepYield RangeKey Parameters
    Benzylation50–70%Temperature, base strength
    Dimethylamination60–80%Solvent polarity, stoichiometry

How can structural discrepancies in NMR data for substituted purines be resolved?

Advanced Research Focus
Contradictions in NMR assignments (e.g., overlapping peaks for N,N-dimethyl groups or fluorine-induced shifts) are common. Use the following strategies:

  • 2D NMR Techniques : HSQC and HMBC can clarify coupling between protons and carbons, especially for distinguishing benzyl methylene protons (δ 4.8–5.2 ppm) and purine ring protons (δ 8.1–8.5 ppm) .
  • Comparative Analysis : Reference data from structurally similar compounds (e.g., 9-heptyl-9H-purin-6-amine) to identify characteristic shifts. For example, the 4-fluorophenyl group causes deshielding of adjacent protons by 0.2–0.5 ppm compared to non-fluorinated analogs .

Q. Key Findings from Analog Studies :

  • Fluorinated benzyl groups enhance hydrophobic interactions but may sterically hinder binding in smaller active sites.
  • N,N-dimethylation improves solubility but reduces hydrogen-bonding potential.

How can contradictory bioactivity data between in vitro and cellular assays be addressed?

Advanced Research Focus
Discrepancies often arise from differences in membrane permeability, off-target effects, or metabolic stability.

  • Experimental Design :
    • Permeability Assays : Use Caco-2 or PAMPA models to assess cellular uptake.
    • Metabolite Screening : LC-MS/MS to identify degradation products (e.g., demethylation or defluorination).
  • Case Study : A related purine derivative showed 10x lower activity in cellular AChE assays than in vitro due to efflux by P-glycoprotein. Co-administration with verapamil (an efflux inhibitor) restored activity .

What strategies optimize solubility for in vivo studies without compromising activity?

Q. Basic Research Focus

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the N3 or N7 positions, which hydrolyze in vivo.
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles. For example, hydroxypropyl-β-cyclodextrin increases aqueous solubility by 20-fold for similar purines .

Q. Trade-offs :

StrategySolubility IncreaseBioactivity Retention
Cyclodextrin Complex15–25x90–95%
Salt Formation (HCl)5–10x80–85%

How can crystallography resolve ambiguous stereochemistry in synthetic intermediates?

Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For purine derivatives:

  • Crystallization Conditions : Use slow evaporation in mixed solvents (e.g., dichloromethane:hexane, 1:3) at 4°C.
  • SHELX Refinement : Employ SHELXL for structure solution, leveraging the fluorine atom’s strong scattering to phase determination .

Example : A 9-benzylpurine analog crystallized in the monoclinic space group P2₁/c, with Flack parameter = 0.02, confirming absolute configuration .

What are the implications of fluorine substitution on metabolic stability?

Advanced Research Focus
The 4-fluorophenyl group reduces oxidative metabolism by cytochrome P450 enzymes. Key findings:

  • In vitro Half-life : Fluorinated analogs showed t₁/₂ > 120 min in human liver microsomes vs. 40 min for non-fluorinated analogs.
  • Metabolite Identification : Major metabolites include hydroxylation at the purine C8 position (unrelated to the fluorine group) .

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